2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a complex organic compound that features a brominated phenyl group, a thiazolidinone ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid typically involves multiple steps. One common approach starts with the bromination of a phenyl derivative to introduce the bromine atom. This is followed by the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-halo ketone. The final step involves the coupling of the thiazolidinone intermediate with a phenoxyacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The phenoxyacetic acid moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazolidinone ring is known for its biological activity, including anti-inflammatory and antimicrobial properties. Researchers are exploring its use in developing new therapeutic agents.
Industry
In industry, [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The brominated phenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
[2-bromo-4-methylphenyl)acetic acid: A simpler compound with similar brominated phenyl and acetic acid moieties but lacking the thiazolidinone ring.
[4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid: Similar structure but without the bromine atom.
Uniqueness
The uniqueness of [2-bromo-4-({2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid lies in its combination of a brominated phenyl group, a thiazolidinone ring, and an acetic acid moiety. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H15BrN2O4S |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-2-5-13(6-3-11)21-19-22-18(25)16(27-19)9-12-4-7-15(14(20)8-12)26-10-17(23)24/h2-9H,10H2,1H3,(H,23,24)(H,21,22,25)/b16-9+ |
InChI Key |
RVSFNOLIDXLKEZ-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.